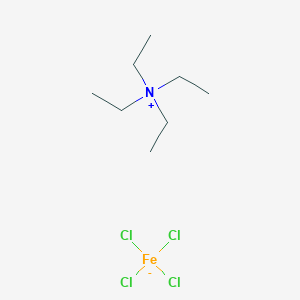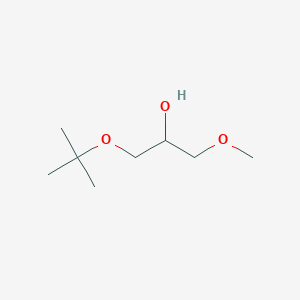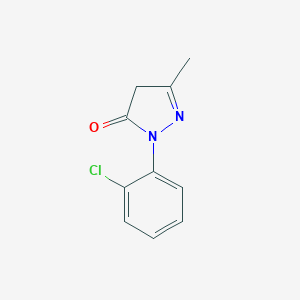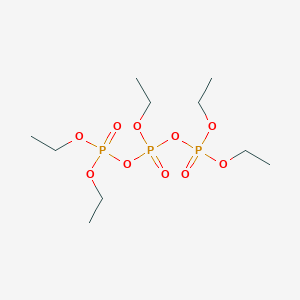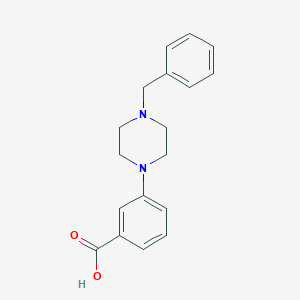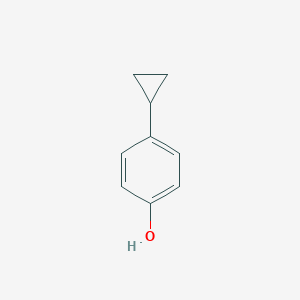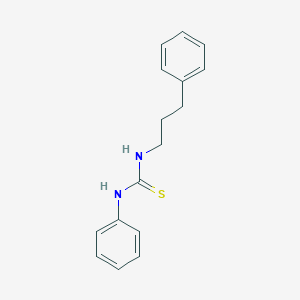
Thiourea, N-phenyl-N'-(3-phenylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, N-phenyl-N'-(3-phenylpropyl)-' is a chemical compound that has been used in various scientific research applications due to its unique properties. It is a white crystalline solid that is soluble in water and has a molecular weight of 321.47 g/mol. Thiourea, N-phenyl-N'-(3-phenylpropyl)-' has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
作用机制
The mechanism of action of thiourea, N-phenyl-N'-(3-phenylpropyl)-' is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression. These mechanisms may contribute to the anti-cancer, neuroprotective, and anti-inflammatory properties of thiourea, N-phenyl-N'-(3-phenylpropyl)-'.
生化和生理效应
Thiourea, N-phenyl-N'-(3-phenylpropyl)-' has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells and induce apoptosis. It can also protect neurons from oxidative stress and inflammation. In addition, it can inhibit the production of pro-inflammatory cytokines. Thiourea, N-phenyl-N'-(3-phenylpropyl)-' has also been shown to have anticonvulsant and analgesic effects.
实验室实验的优点和局限性
One advantage of using thiourea, N-phenyl-N'-(3-phenylpropyl)-' in lab experiments is its unique properties, including its ability to inhibit the activity of various enzymes and its anti-cancer, neuroprotective, and anti-inflammatory properties. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of thiourea, N-phenyl-N'-(3-phenylpropyl)-'. One direction is the development of more potent and selective inhibitors of enzymes, such as histone deacetylases. Another direction is the investigation of the potential use of thiourea, N-phenyl-N'-(3-phenylpropyl)-' in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, the potential use of thiourea, N-phenyl-N'-(3-phenylpropyl)-' as a therapeutic agent for the treatment of inflammation and cancer should be explored further.
Conclusion
Thiourea, N-phenyl-N'-(3-phenylpropyl)-' is a chemical compound that has been studied extensively for its unique properties and potential applications in scientific research. It can inhibit the activity of various enzymes, including acetylcholinesterase and histone deacetylases, and has anti-cancer, neuroprotective, and anti-inflammatory properties. While there are limitations to its use in lab experiments due to its potential toxicity, there are several future directions for its study, including the development of more potent and selective inhibitors of enzymes and the investigation of its potential use in the treatment of neurodegenerative diseases, inflammation, and cancer.
合成方法
Thiourea, N-phenyl-N'-(3-phenylpropyl)-' can be synthesized through a reaction between phenylisothiocyanate and 3-phenylpropylamine. The reaction takes place in anhydrous ethanol at room temperature and yields thiourea, N-phenyl-N'-(3-phenylpropyl)-' as a white crystalline solid.
科学研究应用
Thiourea, N-phenyl-N'-(3-phenylpropyl)-' has been used in various scientific research applications, including the study of cancer, neurodegenerative diseases, and inflammation. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Thiourea, N-phenyl-N'-(3-phenylpropyl)-' has also been studied for its neuroprotective effects, as it can protect neurons from oxidative stress and inflammation. In addition, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
属性
CAS 编号 |
15093-43-3 |
|---|---|
产品名称 |
Thiourea, N-phenyl-N'-(3-phenylpropyl)- |
分子式 |
C16H18N2S |
分子量 |
270.4 g/mol |
IUPAC 名称 |
1-phenyl-3-(3-phenylpropyl)thiourea |
InChI |
InChI=1S/C16H18N2S/c19-16(18-15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H2,17,18,19) |
InChI 键 |
KSAVTPCYXUELBT-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)CCCN=C(NC2=CC=CC=C2)S |
SMILES |
C1=CC=C(C=C1)CCCNC(=S)NC2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)CCCNC(=S)NC2=CC=CC=C2 |
其他 CAS 编号 |
15093-43-3 |
溶解度 |
31.9 [ug/mL] |
同义词 |
N-Phenyl-N'-(3-phenylpropyl)thiourea |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



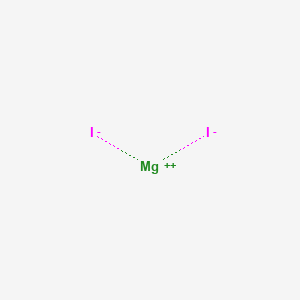
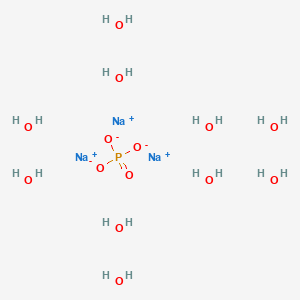

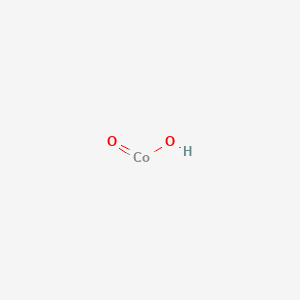
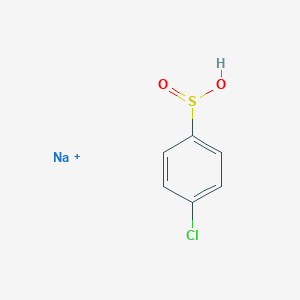
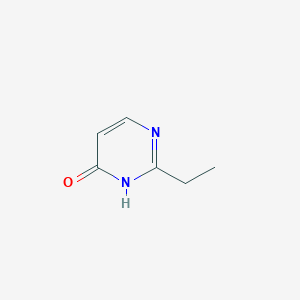
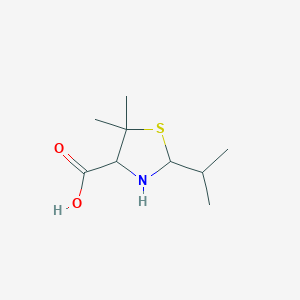
![Spiro[4.4]nonan-1-one](/img/structure/B82598.png)
